2-(5-Methyl-1H-indazol-3-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(5-methyl-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
InChI Key |
NBLBNARXLHKEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CCN |
Origin of Product |
United States |
The Indazole Nucleus: a Privileged Scaffold
Among the myriad of nitrogen-containing heterocycles, the indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is attributed to its recurring presence in a wide range of biologically active molecules and FDA-approved drugs. researchgate.netnih.govrsc.org The versatility of the indazole ring system allows for the development of compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govrsc.orgnih.gov
The success of indazole-based drugs such as Benzydamine, Axitinib, and Pazopanib has spurred further research into the therapeutic potential of this scaffold. researchgate.net The ability to modify the indazole core at various positions enables the fine-tuning of a compound's biological activity, making it a highly attractive starting point for the design of novel therapeutics. rsc.orgaustinpublishinggroup.com
2 5 Methyl 1h Indazol 3 Yl Ethanamine: a Key Intermediate
Strategies for Indazole Core Formation and Functionalization
Cyclization Reactions in Indazole Synthesis
Cyclization reactions are a fundamental approach to forming the indazole ring. These methods typically involve the intramolecular formation of a nitrogen-nitrogen bond to create the pyrazole (B372694) portion of the molecule.
One common strategy is the cyclization of arylhydrazones. For instance, an electrochemical method has been developed for the radical Csp²–H/N–H cyclization of arylhydrazones to produce 1H-indazoles in moderate to good yields. rsc.org Another approach involves the intramolecular cyclization of picrylhydrazone into an indazole derivative, which has been systematically studied to optimize reaction conditions. rsc.org A tin(II) chloride (SnCl₂·2H₂O) mediated cyclization of 2-nitrobenzylamines also provides a mild and efficient route to 2-aryl-2H-indazoles, applicable to a wide range of substrates. thieme-connect.com Additionally, some syntheses proceed through unexpected pathways, such as the Fischer indole (B1671886) synthesis conditions leading to novel indazole compounds from the reaction of specific naphthalene (B1677914) derivatives with hydrazines. umn.edu
| Cyclization Strategy | Key Reagents/Conditions | Substrate Example | Product | Yield | Ref |
| Electrochemical Cyclization | Anodic Oxidation, HFIP | Arylhydrazones | 1H-Indazoles | Moderate to Good | rsc.org |
| Reductive Cyclization | SnCl₂·2H₂O, 95% EtOH | 2-Nitrobenzylamines | 2-Aryl-2H-indazoles | Good | thieme-connect.com |
| Oxidative Cyclization | Silver(I) | (E)-N'-(2-acylphenyl)-N,N-dimethylimidoformamides | 1H-Indazoles | Good | nih.gov |
| Fischer Indole Conditions | Hydrazine (B178648) derivatives | 1-acetyl-2-naphtol | Novel Indazoles | - | umn.edu |
Palladium-Catalyzed Cross-Coupling Approaches for Indazole Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for both constructing and functionalizing the indazole ring system. researchgate.net The Suzuki-Miyaura coupling, in particular, is widely used to form carbon-carbon bonds by reacting halogenated indazoles with boronic acids. rsc.orgnih.gov This method is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. nih.gov
A general two-step synthesis of 3-aminoindazoles, for example, uses a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Researchers have also developed palladium-catalyzed methods to directly couple aryl chlorides and tosylates with hydrazine to form aryl hydrazines, which can then be used to prepare 1H-indazoles from precursors like 2-chlorobenzaldehydes. thieme-connect.com Furthermore, palladium catalysis enables the direct C-7 arylation of substituted indazoles, a reaction that can be challenging due to the higher reactivity of the C-3 position. researchgate.netnih.gov
| Coupling Reaction | Catalyst/Ligand | Substrates | Product | Yield | Ref |
| Suzuki-Miyaura | Palladium catalyst | Halogenated indazoles, Boronic acids | Aryl-substituted indazoles | Moderate to Good | rsc.orgnih.govresearchgate.net |
| Hydrazine Coupling | [Pd(cinnamyl)Cl]₂ / ligand | Aryl chlorides/tosylates, Hydrazine | Aryl hydrazines | Good | thieme-connect.com |
| Arylation of Hydrazone | Palladium catalyst | 2-Bromobenzonitriles, Benzophenone hydrazone | 3-Aminoindazoles | Good | organic-chemistry.org |
Novel Multicomponent Reaction Strategies for Indazole Synthesis
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like indazoles by combining three or more reactants in a single step. researchgate.net These strategies are prized for their atom economy and operational simplicity.
One such method is a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org The copper catalyst is crucial for the formation of both the C-N and N-N bonds. organic-chemistry.org Another MCR involves the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates, which provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org More recently, visible-light-induced three-component reactions of α-diazoesters, indazoles, and cyclic ethers have been developed, further expanding the toolkit for indazole synthesis. thieme-connect.de
Regioselective Introduction of the Ethanamine Moiety at the C-3 Position
Attaching the ethanamine side chain specifically at the C-3 position of the indazole ring is a critical step that requires high regioselectivity. The C-3 position of the indazole nucleus is often susceptible to functionalization, but controlling the reaction to avoid substitution at other positions, such as N-1 or C-7, can be challenging. nih.govchim.it
A common and effective strategy involves first introducing a halogen, such as bromine or iodine, at the C-3 position. chim.it Halogenation can be achieved using reagents like N-bromosuccinimide (NBS). chim.itevitachem.com This halogenated intermediate then serves as a handle for subsequent carbon-carbon bond-forming reactions. For instance, a Negishi coupling reaction can be performed following a regioselective C-3 zincation of an N-1 protected indazole. chim.it
To construct the ethanamine side chain, a two-carbon unit is required. While direct synthesis details for this compound are not extensively published in the reviewed literature, analogous syntheses suggest a pathway. This could involve the coupling of a C-3 halogenated indazole with a protected 2-aminoethyl boronic acid derivative or a related organometallic reagent. Alternatively, a C-3 formylated or acylated indazole could undergo a condensation reaction followed by reduction to yield the desired ethanamine moiety. For example, C-3 formylation of 2H-indazoles can be achieved using Selectfluor and DMSO under microwave irradiation. thieme-connect.de
Specific Methodologies for C-5 Methyl Group Integration
The methyl group at the C-5 position of this compound is typically incorporated from the very beginning of the synthetic sequence. The most straightforward approach is to use a starting material that already contains the methyl group in the correct position on the benzene (B151609) ring.
For example, the synthesis would likely commence from a substituted toluene (B28343) derivative, such as 4-methyl-2-nitrobenzaldehyde (B1297905) or 2-fluoro-5-methylbenzonitrile. The reaction of o-fluorobenzaldehydes with hydrazine is a known practical synthesis of indazoles. acs.org By starting with a precursor like 2-fluoro-5-methylbenzaldehyde, the subsequent cyclization with hydrazine would directly yield the 5-methyl-1H-indazole core. This strategy avoids the need for a separate, and often less regioselective, methylation step on the pre-formed indazole ring. The synthesis of related compounds like 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) illustrates this principle of building the heterocycle from an appropriately pre-functionalized benzene derivative. nih.gov
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. bohrium.combenthamdirect.com In the context of indazole synthesis, several advanced and "green" techniques have been reported.
Green Catalysts and Solvents : Researchers have explored the use of natural, biodegradable catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation to synthesize 1H-indazoles. researchgate.net The use of greener solvents like polyethylene (B3416737) glycol (PEG 300) has also been shown to be effective in copper-catalyzed multicomponent syntheses of 2H-indazoles. organic-chemistry.org
Photochemical Methods : Visible-light-induced reactions represent a sustainable approach, harnessing light energy to drive chemical transformations. A metal-free, visible-light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes has been developed to produce indazoles with high yield and selectivity. rsc.org
Electrochemical Synthesis : Electrochemistry offers a reagent-free activation method. An electrochemical anodic oxidation has been successfully used for the Csp²–H/N–H cyclization of arylhydrazones to form 1H-indazoles, avoiding the need for chemical oxidants. rsc.org
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields. researchgate.net It has been effectively applied to the regioselective C-3 formylation of 2H-indazoles, improving the yield from conventional heating methods. thieme-connect.de
These advanced techniques not only improve the efficiency and accessibility of indazole derivatives but also align with the principles of green chemistry by reducing waste, avoiding harsh reagents, and lowering energy consumption. bohrium.combenthamdirect.com
Analytical Characterization for Structural Elucidation of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For This compound , the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the protons of the ethylamine (B1201723) side chain, and the methyl group protons. The aromatic protons would typically appear in the downfield region (around 7.0-8.0 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships and substitution pattern on the benzene portion of the indazole core. The methyl protons at the C5 position would likely appear as a singlet at approximately 2.4-2.6 ppm. The ethylamine side chain would present as two methylene (B1212753) groups, likely appearing as triplets in the range of 2.8-3.5 ppm, due to coupling with each other. The NH proton of the indazole and the NH₂ protons of the amine group can be broad and their chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals for the carbons of the indazole ring, the methyl group, and the ethylamine side chain. The chemical shifts of the aromatic carbons are typically in the 110-145 ppm range. The methyl carbon would resonate at a much higher field, around 20-25 ppm. The two methylene carbons of the ethylamine chain would have distinct signals, typically in the 25-45 ppm range.
¹H NMR Data for Selected Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| 3-Methyl-1-phenyl-1H-indazole | CDCl₃ | 7.74–7.71 (m, 4H), 7.54–7.50 (m, 2H), 7.44–7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H) |
| 1-Mesityl-3-methyl-1H-indazole | CDCl₃ | 7.74 (d, J = 8.1 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.16 (t, J = 7.4 Hz, 1H), 6.99–6.97 (m, 3H), 2.67 (s, 3H), 2.37 (s, 3H), 1.89 (s, 6H) |
| 1-(Cyclopropylsulfonyl)-3-methyl-1H-indazole | CDCl₃ | 8.00 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.52 (t, J = 7.7 Hz, 1H), 7.34 (t, J = 7.5 Hz, 1H), 2.69–2.65 (m, 1H), 2.61 (s, 3H), 1.42–1.41 (m, 2H), 1.01–0.98 (m, 2H) |
¹³C NMR Data for Selected Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-Methyl-1-phenyl-1H-indazole | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 |
| 1-Mesityl-3-methyl-1H-indazole | CDCl₃ | 142.6, 141.2, 138.7, 137.1, 134.5, 129.0, 126.6, 123.1, 120.3, 119.9, 109.6, 21.2, 17.4, 12.1 |
| 1-(Cyclopropylsulfonyl)-3-methyl-1H-indazole | CDCl₃ | 150.1, 141.3, 129.1, 125.8, 123.7, 120.6, 113.1, 31.0, 12.3, 6.1 |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the indazole ring and the primary amine would appear in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would likely appear in the 1000-1350 cm⁻¹ range.
The following table shows FT-IR data for related indazole compounds, which helps to illustrate the expected absorption regions.
FT-IR Data for Selected Indazole Derivatives
| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) |
| 3-Methyl-1-phenyl-1H-indazole | KBr | 1594, 1507, 1455, 1378, 750 |
| 1-Mesityl-3-methyl-1H-indazole | KBr | 1586, 1509, 1349, 1022, 747 |
| 1-(Cyclopropylsulfonyl)-3-methyl-1H-indazole | KBr | 1618, 1520, 1440, 1368, 1169, 755 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like amines, often resulting in the observation of the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.
For This compound (C₁₀H₁₃N₃), the expected exact mass is approximately 175.11 g/mol . In an ESI-MS spectrum, a prominent peak at an m/z of approximately 176.12, corresponding to the [M+H]⁺ ion, would be anticipated. Fragmentation patterns could involve the loss of the ethylamine side chain or other characteristic cleavages of the indazole ring system.
The table below presents mass spectrometry data for related indazole structures, demonstrating the application of this technique.
Mass Spectrometry Data for Selected Indazole Derivatives
| Compound | Ionization Method | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 1-Mesityl-3-methyl-1H-indazole | HRMS-ESI | 251.1543 | 251.1539 |
| 1-(Cyclopropylsulfonyl)-3-methyl-1H-indazole | HRMS-ESI | 237.0692 | 237.0696 |
| 3-tert-Butoxycarbonyl-1H-indazole | HRMS-ESI | 241.0947 (M+Na)⁺ | 241.0946 (M+Na)⁺ |
Structure Activity Relationship Sar Studies of 2 5 Methyl 1h Indazol 3 Yl Ethanamine Analogues
Impact of Substitutions on the Indazole Core on Biological Activity
Role of the C-5 Methyl Group and Other Alkyl Substitutions
The C-5 position of the indazole ring is a key site for modification to enhance biological activity. In studies of 1H-indazole-3-amine derivatives, substitution at the C-5 position with various aromatic groups has been a strategy to discover highly active and selective inhibitors. nih.gov The introduction of different substituents at this position can lead to additional interactions with target kinases, thereby increasing the potential for potent biological activity. nih.gov
For instance, in a series of 3,5-disubstituted indazole derivatives, the nature of the substituent at the C-5 position had a marked effect on their cytotoxic potential. mdpi.com While direct data on the C-5 methyl group of 2-(5-Methyl-1H-indazol-3-yl)ethanamine is limited, related studies on other indazole analogues highlight the importance of substitutions at this position. For example, the synthesis of novel N1 and N2-substituted indazoles has been achieved starting from 5-cyanoindazole, indicating the C-5 position as a viable point for introducing diverse functionalities. researchgate.net
Influence of Substituents at N-1 and N-2 Positions
The nitrogen atoms of the indazole ring, at positions N-1 and N-2, are critical for determining the molecule's properties and biological activity. Alkylation or arylation at these positions leads to two different isomers, the N-1 and N-2 substituted indazoles, which often exhibit distinct biological profiles. nih.gov Generally, the N-1 isomers are considered to be thermodynamically more stable, while the N-2 isomers are often the kinetically favored products in substitution reactions. nih.gov
The nature of the substituent at the N-1 position has been shown to be essential for specific biological activities. For example, in a series of indazol-3-carboxylic acid derivatives developed as antispermatogenic agents, the presence of substituted benzyl (B1604629) groups at the N-1 position was found to be crucial for their activity. austinpublishinggroup.com Conversely, in some instances, the unsubstituted N-1 position is preferred. For a series of N(2)-aryl-substituted indazol-3(2H)-ones, compounds with a hydrogen atom at the N(1) position showed inhibitory activity on nitric oxide production, whereas N(1)-benzylated analogues were cytotoxic. nih.gov The regioselectivity of N-alkylation can also be influenced by the reaction conditions and the alkylating agents used. nih.gov
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| N-1 | Substituted Benzyl Groups | Essential for antispermatogenic activity in certain indazol-3-carboxylic acid derivatives. | austinpublishinggroup.com |
| N-1 | Hydrogen (unsubstituted) | Important for nitric oxide inhibitory activity in N(2)-aryl-substituted indazol-3(2H)-ones. | nih.gov |
| N-1 | Benzyl Group | Led to cytotoxicity in N(2)-aryl-substituted indazol-3(2H)-ones. | nih.gov |
| N-2 | Aryl Groups | Investigated for anti-inflammatory effects. | nih.gov |
Effects of Other Ring Substitutions (e.g., Halogens, Aryl Groups)
The introduction of halogens and aryl groups onto the indazole ring is a common strategy to modulate the pharmacological properties of these compounds. Halogenation, particularly iodination and bromination, is a valuable synthetic step that allows for further structural modifications through reactions like metal-catalyzed cross-couplings. chim.it
In the context of antitumor activity, substitutions on the phenyl ring of 1H-indazole-3-amine derivatives have been systematically studied. For instance, it was found that a para-fluoro substituent on a phenyl group at the C-5 position was crucial for potent activity against certain cancer cell lines. mdpi.com When a 3-fluorophenyl group at C-5 was replaced with other substituted phenyl rings, the inhibitory activity often decreased. mdpi.com This highlights the specific electronic and steric requirements for optimal interaction with the biological target. The introduction of aryl groups at the C-3 position has also been explored, with Suzuki-type cross-coupling reactions being a common method to achieve this modification. austinpublishinggroup.com
Modifications of the Ethanamine Side Chain and Their Pharmacological Implications
In a study of a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which are structurally related to 2-(1H-indazol-3-yl)ethanamine, modifications to the ethylamine (B1201723) side chain were investigated for their impact on 5-HT2C receptor agonism. ebi.ac.uk The introduction of a methyl group on the carbon atom adjacent to the terminal amine group was explored, leading to compounds with high agonistic activity. ebi.ac.uk
Furthermore, converting the terminal amine of the side chain into a carboxamide has been a strategy to develop compounds with different biological activities. For example, a series of 1H-indazole-3-carboxamides were synthesized by coupling 1H-indazole-3-carboxylic acid with various substituted amines. researchgate.net This modification effectively changes the basicity and hydrogen bonding potential of the side chain, leading to compounds with antimicrobial activity. researchgate.net Similarly, N-1-substituted indazole-3-carboxamides have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), where the carboxamide moiety and the N-1 substituent are crucial for activity. nih.gov These examples demonstrate that alterations to the ethanamine side chain, including changes in length, branching, and functional group transformation, are key strategies in the design of novel indazole-based therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural features of a series of compounds with their biological activities. youtube.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.
Development of 2D and 3D QSAR Models for Predictive Accuracy
Both 2D and 3D-QSAR models have been developed for various classes of heterocyclic compounds, including indazole derivatives, to understand the structural requirements for their biological activities.
2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and electronic properties. These models are often developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN).
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D conformation of the molecules. nih.gov These methods involve aligning a series of molecules and calculating their steric and electrostatic fields. The resulting field values are then correlated with the biological activity using partial least squares (PLS) regression. tandfonline.com
For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to identify the key structural features influencing their potency. tandfonline.comnih.gov In these studies, CoMFA and CoMSIA models are built, and the results are visualized as contour maps. These maps indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. tandfonline.comnih.gov A successful 3D-QSAR model will have good statistical parameters, including a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²), indicating its predictive power. nih.gov The insights gained from these models are invaluable for the rational design of novel analogues with improved pharmacological profiles.
| QSAR Method | Description | Key Applications in Drug Design | Reference |
|---|---|---|---|
| 2D-QSAR | Uses descriptors from the 2D structure to build a model, often with MLR or ANN. | Predicting activity based on physicochemical properties and topological indices. | youtube.com |
| 3D-QSAR (CoMFA) | Correlates biological activity with steric and electrostatic fields around aligned molecules. | Provides 3D contour maps to guide structural modifications for enhanced potency. | nih.gov |
| 3D-QSAR (CoMSIA) | Similar to CoMFA but includes additional fields like hydrophobic, and hydrogen bond donor/acceptor fields. | Offers a more detailed understanding of the structural requirements for ligand-receptor interactions. | nih.gov |
Identification of Essential Structural Features and Descriptors (e.g., Steric, Physicochemical)
The exploration of the structure-activity relationships (SAR) for analogues of this compound reveals critical insights into the structural and physicochemical properties that govern their biological activities. While direct SAR studies on this specific molecule are not extensively documented in publicly available research, analysis of related indazole derivatives provides a framework for understanding the key features influencing their interactions with biological targets. The following discussion is based on findings from structurally similar indazole compounds.
The core structure, consisting of an indazole ring linked to an ethanamine side chain at the 3-position, presents several key regions for modification and SAR analysis: the indazole ring itself, including the N1 and N2 positions and the benzene (B151609) portion of the bicycle, and the ethanamine side chain.
Indazole Ring Substitutions:
The substitution pattern on the indazole ring is a primary determinant of activity. The nature and position of substituents significantly impact the steric and electronic properties of the molecule, thereby influencing its binding affinity and efficacy.
Substitution at the 5-Position: In a series of 1H-indazole-3-amine derivatives designed as potential antitumor agents, the substituent at the C-5 position of the indazole ring was found to be crucial for activity. For instance, the presence of a para-fluorophenyl group at this position was identified as a key contributor to the inhibitory activity against certain cancer cell lines. mdpi.com Replacing this with other groups, such as a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group, led to a decrease in activity. mdpi.com This suggests that both electronic and steric factors at this position are critical. The 5-methyl group in this compound likely plays a significant role in modulating the electronic environment of the aromatic ring and could be a key point for interaction with a biological target.
Regiochemistry: The specific arrangement of substituents is paramount. Studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers have demonstrated the critical importance of the amide linker's regiochemistry at the 3-position. The indazole-3-carboxamide isomer showed potent inhibition of calcium influx, whereas its reverse amide isomer was inactive. nih.gov This highlights that the precise orientation of functional groups is essential for biological activity.
Ethanamin Side Chain Modifications:
The ethanamine side chain at the 3-position of the indazole ring is another critical element for SAR. Modifications to this chain can influence the molecule's flexibility, basicity, and potential for hydrogen bonding.
In a study of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which share the ethanamine moiety, modifications to this side chain were explored. The introduction of a methyl group on the carbon adjacent to the terminal amine, creating a chiral center, was a key feature of the potent and selective 5-HT2C receptor agonist (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine. nih.govebi.ac.uk This indicates that the stereochemistry and steric bulk of the ethanamine side chain can have a profound impact on receptor interaction and selectivity.
Physicochemical Descriptors:
The following table summarizes the key structural features and their inferred importance based on studies of related indazole analogues.
| Structural Feature | Modification | Inferred Impact on Activity | Supporting Evidence from Analogues |
| Indazole Ring | Substitution at C-5 | Crucial for potency; both steric and electronic factors are important. | A para-fluorophenyl group at C-5 was optimal in a series of 1H-indazole-3-amine derivatives. mdpi.com |
| Regiochemistry of substituents | Critical for activity; specific isomer is required for interaction with the target. | Indazole-3-carboxamide was active as a CRAC channel blocker, while its reverse isomer was not. nih.gov | |
| Ethanamin Side Chain | Alkyl substitution | Can enhance potency and selectivity; stereochemistry is important. | A methyl group on the ethanamine chain was present in a potent 5-HT2C agonist. nih.govebi.ac.uk |
| Overall Molecule | Introduction of polar groups (e.g., piperazine) | Can improve physicochemical properties like solubility and bioavailability. | Piperazine (B1678402) moiety enhanced solubility in some indazole-based drugs. nih.gov |
Molecular Mechanisms and Biological Targets of Indazole Ethanamine Derivatives
Serotonin (B10506) Receptor Modulation by Indazole-Ethanamines
The ethylamine (B1201723) side chain attached to a heterocyclic nucleus is a classic pharmacophore for serotonin (5-hydroxytryptamine, 5-HT) receptor ligands. Consequently, indazole-ethanamine derivatives have been explored for their potential to modulate various serotonin receptor subtypes, which are implicated in a wide array of physiological and pathological processes.
Research into structurally related compounds demonstrates that the indazole-ethylamine framework can produce potent agonistic activity, particularly at the 5-HT2C receptor. A study on a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which feature a related bicyclic core, identified several potent 5-HT2C receptor agonists. rtrn.net Among these, the compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, also known as YM348, was found to be a particularly potent agonist for the human 5-HT2C receptor, with an EC₅₀ value of 1.0 nM. rtrn.net This finding highlights the potential of the indazole-ethylamine scaffold to effectively activate this receptor subtype.
Furthermore, other complex indazole derivatives have been shown to possess high affinity for the 5-HT2A receptor. For instance, a series of novel ligands based on indazole and piperazine (B1678402) scaffolds were designed as multi-target agents for dopamine (B1211576) and serotonin receptors, with several compounds displaying significant 5-HT2A receptor affinity. nih.gov While structurally distinct from a simple ethanamine, these findings confirm that the indazole nucleus is a viable scaffold for targeting 5-HT2A receptors. The activity of these compounds is often influenced by the substitution patterns on the indazole ring system. nih.gov
The selectivity of indazole-ethanamine derivatives for different 5-HT2 receptor subtypes is a crucial aspect of their pharmacological profile. The aforementioned compound, YM348, demonstrated high selectivity for the 5-HT2C receptor over the 5-HT2A subtype, a desirable characteristic for therapeutic applications targeting the 5-HT2C pathway. rtrn.net
Studies on bioisosteric indole (B1671886) derivatives, such as trans-2-(indol-3-yl)cyclopropylamines, further illuminate the factors governing affinity and selectivity. In this series, while most compounds lacked high affinity for 5-HT2A and 5-HT2B receptors, their affinity for the 5-HT2C receptor was considerably higher. rsc.org The 5-fluoro-substituted indole derivative was the most potent, with a Kᵢ value of 1.9 nM at the 5-HT2C receptor. rsc.org This suggests that substitutions on the benzene (B151609) portion of the bicyclic ring system can significantly influence binding affinity and selectivity.
| Compound | Target | Activity | Affinity / Potency | Selectivity |
|---|---|---|---|---|
| YM348 | Human 5-HT2C Receptor | Agonist | EC₅₀ = 1.0 nM | High selectivity over 5-HT2A |
| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | Human 5-HT2C Receptor | N/A (Binding) | Kᵢ = 1.9 nM | Higher affinity vs. 5-HT2A/2B |
| 5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine | Rat 5-HT1A Receptor | N/A (Binding) | Kᵢ = 40 nM | Lower affinity at 5-HT2 subtypes |
Enzyme Inhibition and Ligand-Enzyme Interactions
The indazole ring is a versatile scaffold that has been incorporated into numerous enzyme inhibitors targeting a variety of protein families.
Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial regulator of the mitotic spindle checkpoint and a target for cancer therapy. Numerous indazole derivatives have been developed as potent TTK inhibitors; however, these compounds are structurally distinct from 2-(5-Methyl-1H-indazol-3-yl)ethanamine. nih.gov
Potent TTK inhibitors typically feature more complex substitutions. For example, CFI-400936 is a potent TTK inhibitor (IC₅₀ = 3.6 nM) that has an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide structure. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that specific substitutions at the 3- and 5-positions of the indazole ring are critical for high-affinity binding. The 1H-indazole-3-amine moiety, for instance, has been identified as an effective "hinge-binding" fragment that interacts with the kinase hinge region, a key interaction for many kinase inhibitors. nih.govnih.gov The potent inhibitors often feature a phenyl group at the 3-position and a carboxamide or acetamide (B32628) group at the 5-position, a substitution pattern not present in this compound. nih.gov
| Compound | Core Structure | TTK IC₅₀ |
|---|---|---|
| CFI-400936 | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide | 3.6 nM |
| CFI-401870 | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide | < 10 nM |
S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) is a critical enzyme in bacterial metabolic pathways and is involved in quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation. nih.govnih.gov Inhibition of SAH/MTAN is therefore a promising strategy for developing novel antimicrobial agents. nih.govnih.gov
It has been demonstrated that indazole compounds can inhibit SAH/MTAN-mediated quorum sensing. nih.gov A detailed quantitative structure-activity relationship (QSAR) and molecular docking study was performed on a series of 40 indazole compounds to explore their inhibitory mechanisms. nih.gov The study identified key amino acid residues within the SAH/MTAN active site that are crucial for the interaction with indazole inhibitors. While the specific structures of the 40 indazoles were not disclosed, the molecular docking analysis provides a model for how the general indazole scaffold may bind to the enzyme.
The key interacting amino acid residues identified in the study are listed below.
| Amino Acid Residue | Role in Interaction |
|---|---|
| ASP197 | Common interacting residue for all tested indazoles. nih.gov |
| PHE151 | Common interacting residue for all tested indazoles. nih.gov |
| ILE152 | Common interacting residue for all tested indazoles. nih.gov |
| GLU172 | Common interacting residue for all tested indazoles. nih.gov |
| MET173 | Common interacting residue for all tested indazoles. nih.gov |
| ALA150 | Interaction residue associated with higher inhibitory activity. nih.gov |
| VAL171 | Interaction residue associated with higher inhibitory activity. nih.gov |
These findings suggest that the indazole nucleus is a suitable scaffold for designing SAH/MTAN inhibitors.
Human carbonyl reductase (CBR1) is an enzyme that metabolizes a wide range of endogenous and xenobiotic carbonyl compounds, including anticancer drugs like anthracyclines. nih.gov Inhibition of this enzyme is being explored as a strategy to reduce the cardiotoxicity associated with these chemotherapeutic agents. nih.gov
A study investigating a series of novel indazole-dione derivatives found that some of these compounds act as inhibitors of human carbonyl reductase. nih.gov While most of the synthesized compounds served as substrates for the enzyme, four analogs were identified as noncompetitive inhibitors. nih.gov These inhibitory compounds possessed IC₅₀ values in the low micromolar range. The research suggests that the specific conformation of the indazole-dione compounds determines whether they bind productively as a substrate or nonproductively as an inhibitor.
| Compound Class | Activity on Human Carbonyl Reductase | Potency |
|---|---|---|
| Indazole-dione derivatives (4 specific analogs) | Noncompetitive Inhibition | IC₅₀ = 3–5 µM |
This research provides the first evidence linking the indazole scaffold to the inhibition of human carbonyl reductase, opening a potential avenue for developing new therapeutic agents. nih.gov
Cellular Pathway Modulation in Biological Systems
Indazole derivatives have been shown to influence a variety of cellular pathways that are critical in the progression of diseases like cancer. Their ability to modulate apoptosis, cell proliferation, and cell migration underscores their therapeutic potential.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Indazole derivatives have been identified as potent inducers of apoptosis in cancer cells through the modulation of key regulatory proteins.
One study reported on a series of indazole derivatives, where compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.orgresearchgate.net This pro-apoptotic effect was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.netnih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial (or intrinsic) pathway of apoptosis. mdpi.comnih.gov An increase in the Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis, as it leads to the release of cytochrome c and subsequent activation of executioner caspases like caspase-3. mdpi.comnih.gov
Similarly, another synthesized 1H-indazole-3-amine derivative, compound 6o , was shown to induce apoptosis in K562 chronic myeloid leukemia cells by potentially inhibiting Bcl-2 family members. researchgate.netsemanticscholar.org Western blot analysis confirmed that treatment with this compound led to an increase in Bax expression and a decrease in Bcl-2 expression. researchgate.netsemanticscholar.org This shift in the Bax/Bcl-2 ratio favors apoptosis, highlighting a common mechanism for indazole derivatives. nih.gov
The activation of caspase-3 is a critical step in the execution phase of apoptosis. mdpi.com Studies have demonstrated that treatment with indazole derivatives leads to a significant increase in the expression of cleaved (active) caspase-3, confirming the induction of the caspase cascade. rsc.orgnih.gov
Table 1: Effect of Indazole Derivatives on Apoptosis-Related Proteins
| Compound | Cell Line | Effect on Caspase-3 | Effect on Bax | Effect on Bcl-2 | Outcome | Reference |
| 2f | 4T1 (Breast Cancer) | Upregulation of cleaved form | Upregulation | Downregulation | Promotes apoptosis | rsc.orgresearchgate.netnih.gov |
| 6o | K562 (Leukemia) | Not specified | Upregulation | Downregulation | Promotes apoptosis | researchgate.netsemanticscholar.org |
Uncontrolled cell proliferation is a fundamental characteristic of cancer. Indazole derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. rsc.orgnih.gov For instance, compound 2f was shown to inhibit the proliferation and colony formation of 4T1 breast cancer cells in a dose- and time-dependent manner. rsc.org Some indazole compounds have been observed to cause a block in the S phase or G2/M phase of the cell cycle, which can halt cell division. nih.gov
A series of novel polysubstituted indazoles exhibited significant antiproliferative activity against human cancer cell lines A2780 and A549, with IC50 values in the micromolar range. nih.gov Further investigation revealed that these compounds could trigger apoptosis and, in some cases, cause a cell cycle block in the S phase, leading to a decrease in cells in the G2/M and/or G0/G1 phases. nih.gov Another compound from the same study, 7d , induced a significant increase in cells in the G2/M phase, suggesting a different mechanism possibly involving the microtubule system. nih.gov
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. nih.gov Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, facilitating cell migration and invasion. nih.gov
Research has shown that indazole derivatives can disrupt these processes. Treatment of 4T1 breast cancer cells with compound 2f was found to inhibit cell migration and invasion. rsc.orgresearchgate.net This effect was accompanied by a reduction in the expression of Matrix Metalloproteinase-9 (MMP-9) and an increase in the Tissue Inhibitor of Matrix Metalloproteinase 2 (TIMP2). rsc.orgresearchgate.net This indicates that the anti-invasive properties of this indazole derivative are, at least in part, due to its ability to modulate the activity of MMPs. rsc.org
General Pharmacological Spectrum of Indazole Derivatives and Their Mechanisms
The indazole scaffold is a versatile structure found in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects. researchgate.netorientjchem.org
Inflammation is a complex biological response, and chronic inflammation can contribute to various diseases. Indazole and its derivatives have demonstrated significant anti-inflammatory activity. nih.govscilit.com The mechanisms underlying this effect involve the modulation of key inflammatory mediators.
Studies have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govscilit.commdpi.com They also inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govscilit.com Furthermore, these compounds exhibit free radical scavenging activity, which also contributes to their anti-inflammatory effects. nih.govscilit.com The inhibition of COX-2 by various indazoles was found to be significant, with IC50 values ranging from 12.32 to 23.42 μM. nih.gov
With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. nih.gov The indazole nucleus is present in many compounds showing a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects. orientjchem.orgmdpi.commdpi.com
The antibacterial mechanism of some indazole derivatives involves the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.gov Specifically, a class of indazole derivatives was discovered to be potent inhibitors of the GyrB subunit of DNA gyrase, demonstrating excellent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other indazole derivatives have shown activity against various bacterial strains like E. faecalis, S. aureus, and S. epidermidis. mdpi.com The structural similarity of indazoles to biomolecules like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biological polymers in living systems. researchgate.net
Neuroprotective Pathways
Indazole-ethanamine derivatives have emerged as a significant class of compounds with the potential to combat neurodegenerative diseases. Their neuroprotective effects are primarily attributed to their interaction with specific biological targets and modulation of key signaling pathways involved in neuronal survival and inflammation. Research has particularly highlighted their role as inhibitors of c-Jun N-terminal kinase 3 (JNK3) and their capacity to mitigate inflammatory processes within the central nervous system.
The neuroprotective strategies of these derivatives are multifaceted, addressing the complex nature of neurodegeneration. By targeting pathways that lead to programmed cell death (apoptosis) and quelling the chronic inflammation that exacerbates neuronal damage, these compounds offer a promising therapeutic avenue. The sustained activation of the JNK signaling pathway is a known contributor to synaptic dysfunction and neuronal apoptosis, making it a critical target for neuroprotective interventions. nih.gov
Inhibition of c-Jun N-terminal Kinase 3 (JNK3)
A primary neuroprotective mechanism of indazole derivatives is the selective inhibition of JNK3. nih.gov JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. nih.govsynhet.com Its activation is strongly linked to pathological cell death in various neurodegenerative conditions, including Parkinson's disease and Alzheimer's disease. nih.govbldpharm.com
The strategic development of isoform-selective JNK3 inhibitors is a key focus in neuroprotective drug discovery. nih.gov The high degree of similarity among JNK isoforms presents a challenge, but researchers have successfully identified indazole chemotypes that exhibit significant selectivity for JNK3 over JNK1 and JNK2. nih.gov This selectivity is crucial for minimizing off-target effects, as JNK1 and JNK2 are ubiquitously expressed and involved in a wide range of cellular functions. synhet.com
One notable indazole derivative, identified as compound 25c , has demonstrated potent and selective inhibition of JNK3 with an IC50 value of 85.21 nM. nih.gov This compound exhibited over 100-fold selectivity for JNK3 compared to JNK1 and JNK2 and displayed significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease by specifically targeting and inhibiting JNK3. nih.gov The inhibition of JNK3 by these derivatives helps to block the downstream signaling cascade that leads to apoptosis, thereby preserving neuronal integrity. nih.gov
Modulation of Tau Phosphorylation
Another critical neuroprotective pathway influenced by indazole derivatives involves the inhibition of tau protein hyperphosphorylation. sigmaaldrich.comsigmaaldrich.com Abnormal hyperphosphorylation of tau is a hallmark of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles and subsequent neuronal loss. sigmaaldrich.comsigmaaldrich.com
The indazole derivative AMI (6-amino-1-methyl-indazole) has been shown to exert neuroprotective effects by inhibiting tau hyperphosphorylation. sigmaaldrich.comsigmaaldrich.com In in vitro studies using SH-SY5Y cells, AMI treatment effectively increased cell viability and reduced apoptosis induced by the neurotoxin MPP+. sigmaaldrich.comsigmaaldrich.com Furthermore, AMI significantly decreased the expression of phosphorylated tau and the upstream kinase GSK-3β. sigmaaldrich.com In animal models of Parkinson's disease, AMI treatment preserved dopaminergic neurons in the substantia nigra and improved motor symptoms. sigmaaldrich.comsigmaaldrich.com
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory mediators, is a key contributor to the progression of neurodegenerative diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, which constitute an important aspect of their neuroprotective profile.
Studies have shown that indazole compounds can inhibit the production of key inflammatory molecules. The anti-inflammatory activity of these derivatives may involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). By suppressing these inflammatory pathways, indazole derivatives can reduce the chronic neuroinflammatory state that contributes to neuronal damage. For instance, some indazole derivatives have been shown to significantly inhibit carrageenan-induced paw edema in a dose-dependent manner, a classic model of acute inflammation.
The table below summarizes the research findings on the neuroprotective effects of specific indazole derivatives.
| Compound | Target/Pathway | Model System | Key Findings | Reference |
| Compound 25c | JNK3 Inhibition | In vitro and in vivo models of Parkinson's Disease | Potent and selective JNK3 inhibitor (IC50 = 85.21 nM); demonstrated neuroprotective effects. | nih.gov |
| AMI (6-amino-1-methyl-indazole) | Tau Phosphorylation (inhibition) | SH-SY5Y cells and mouse model of Parkinson's Disease | Increased cell viability, reduced apoptosis, decreased p-tau and GSK-3β expression, preserved dopaminergic neurons. | sigmaaldrich.comsigmaaldrich.com |
| Indazole Derivatives | Anti-inflammatory (COX-2, TNF-α, IL-1β inhibition) | Carrageenan-induced rat paw edema | Dose-dependent inhibition of inflammation. |
It is important to note that while the research on indazole derivatives shows significant promise for neuroprotection, specific data for this compound is not extensively available in the current scientific literature. The findings presented here are based on structurally related indazole compounds and highlight the potential neuroprotective pathways that may be relevant for this specific molecule.
Computational Chemistry and in Silico Approaches in Indazole Ethanamine Research
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in forecasting the interaction between a ligand, such as 2-(5-Methyl-1H-indazol-3-yl)ethanamine, and the active site of a target protein. Such studies are crucial for identifying potential biological targets and understanding the structural basis of the ligand's activity.
Docking simulations for indazole derivatives reveal their capacity to form various types of interactions within the binding pockets of enzymes and receptors. While specific docking studies for this compound are not extensively detailed in the provided results, the broader class of indazole-containing compounds has been shown to engage in significant bonding. These interactions often include hydrogen bonds with key amino acid residues, hydrophobic interactions with nonpolar residues, and sometimes pi-pi stacking with aromatic residues. For instance, studies on similar heterocyclic compounds have demonstrated the formation of conventional hydrogen bonds with amino acid residues like Tyrosine (TYR), Lysine (LYS), and Glutamine (GLN) within a receptor's active site. jbcpm.com The specific interactions are dictated by the three-dimensional arrangement of the ligand and the topology of the protein's active site.
A primary output of molecular docking is the prediction of binding energy, which quantifies the affinity of a ligand for its target. nih.gov Lower binding energies typically suggest a more stable ligand-protein complex. For various indazole derivatives, docking studies have reported a range of binding energies, indicating their potential to act as inhibitors or modulators of different protein targets. jbcpm.comresearchgate.net The binding mode, or the specific conformation and orientation of the ligand within the active site, is also elucidated. This provides a detailed picture of how the molecule fits into the binding pocket and which of its functional groups are critical for the interaction. For example, the ethanamine side chain and the methyl group on the indazole ring of this compound would play significant roles in determining its binding orientation and specificity.
| Compound Class | Target Protein Type | Typical Binding Energy Range (kcal/mol) | Key Interacting Residues (Examples) |
| Indazole Derivatives | Kinases, Receptors | -8.0 to -10.5 | TYR, LYS, GLN, LEU |
| Thiazole Conjugates | Rho6 | Good docking scores | Specific amino acids in active site |
This table presents typical data for classes of compounds related to this compound, illustrating the type of information generated from molecular docking studies.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a valuable tool for understanding the intrinsic properties of a molecule like this compound, which can then be correlated with its chemical reactivity and stability. irjweb.com
The electronic structure of a molecule is characterized by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more prone to chemical reactions. nih.gov For related heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these energy gaps, providing insights into their potential bioactivity through intermolecular charge transfer. irjweb.com
| Parameter | Significance | Typical Values for Related Heterocycles (eV) |
| HOMO Energy | Electron-donating ability | -6.2 to -7.4 |
| LUMO Energy | Electron-accepting ability | 1.8 to -2.1 |
| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and stability | ~4.5 |
This table provides an example of data obtained from DFT calculations for heterocyclic compounds, highlighting the electronic properties that can be determined.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. The MEP analysis for this compound would reveal the electronegative nitrogen atoms of the indazole ring and the electropositive hydrogen atoms of the amine group as key sites for intermolecular interactions.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of a ligand and the dynamic behavior of the ligand-protein complex. These simulations are crucial for confirming the stability of binding modes predicted by docking and for understanding how the ligand and protein adapt to each other upon binding. For a flexible molecule like this compound, MD simulations would be essential to explore its various conformations and to evaluate the stability of its interactions with a biological target over a period of time, ensuring that the predicted binding is not transient.
In Silico Prediction of Biological Activity and Target Affinity
Computational chemistry and in silico approaches are pivotal in modern medicinal chemistry for forecasting the biological activity and target affinity of novel molecules, thereby streamlining the drug discovery process. For compounds like this compound, these computational tools offer a predictive lens into their potential therapeutic applications and mechanisms of action before undertaking extensive laboratory synthesis and testing. While specific in silico studies focused exclusively on this compound are not widely available in published literature, the well-established use of these methods for the broader class of indazole derivatives provides a strong framework for understanding its potential behavior.
The primary computational techniques used in this context are molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling. Indazole derivatives have been the subject of numerous such studies, revealing their potential as inhibitors for a range of biological targets.
Molecular Docking: This technique predicts how a ligand, such as our compound of interest, might bind to the active site of a protein. For the indazole scaffold, docking studies have been instrumental. For example, research on indazole derivatives as inhibitors of protein kinases often shows the indazole core fitting into the ATP-binding pocket, forming key hydrogen bonds with hinge region residues. nih.gov The docking pose and calculated binding energy can suggest the strength of the interaction and guide the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For indazole derivatives, QSAR studies have successfully created predictive models for activities such as anti-inflammatory and anticancer effects. nih.govresearchgate.net These models use descriptors—numerical values representing steric, electronic, or hydrophobic properties—to quantify the chemical structure. nih.gov A validated QSAR model can then predict the activity of a new molecule like this compound based on its calculated descriptors. researchgate.net
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target. nih.govnih.gov For indazole derivatives targeting Hypoxia-Inducible Factor 1α (HIF-1α), a five-point pharmacophore model has been generated to aid in the design of potent inhibitors. nih.gov Such a model serves as a 3D query to screen virtual databases for other compounds, potentially including this compound, that possess the required features for biological activity.
Given the frequent role of indazole-containing compounds as kinase inhibitors, a hypothetical in silico analysis of this compound might investigate its affinity for various protein kinases implicated in cancer. The results could be presented as follows:
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound This table is for illustrative purposes only and does not represent experimentally validated data.
| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Predicted Key Interactions (Hypothetical) |
|---|---|---|---|
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -8.9 | Hydrogen bond with Cys919 (hinge); Pi-stacking with Phe1047 |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | 4ZSA | -8.2 | Hydrogen bond with Ala564 (hinge); Hydrophobic interaction with Leu484 |
| Akt2 (Protein Kinase B) | 3E8D | -7.5 | Hydrogen bond with Asp293; Electrostatic interaction with Lys181 |
These predictive findings, though computational, are invaluable for forming hypotheses and prioritizing which biological targets to pursue in subsequent in vitro and in vivo experimental validation.
Future Directions and Research Opportunities for 2 5 Methyl 1h Indazol 3 Yl Ethanamine Research
Rational Design and Synthesis of Novel Analogues with Enhanced Selectivity and Potency
The rational design and synthesis of new analogues based on the 2-(5-Methyl-1H-indazol-3-yl)ethanamine framework are pivotal for enhancing biological activity and selectivity. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for interaction with targets like tyrosine kinases. mdpi.com Future synthetic strategies will likely focus on systematic structural modifications to optimize the potency and pharmacokinetic properties of these analogues.
Research efforts can draw inspiration from successful optimization studies of other indazole derivatives. For instance, the modification of the piperidine (B6355638) and 2,6-difluorophenyl moieties of a 3-(pyrazin-2-yl)-1H-indazole compound led to potent pan-Pim kinase inhibitors. nih.gov Similarly, introducing fluorine substituents into 1H-indazol-3-amine derivatives has been shown to improve cellular activity against Fibroblast Growth Factor Receptor (FGFR). nih.gov The synthesis of deuterated analogues, such as N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been explored to enhance metabolic stability and oral bioavailability, a strategy that could be applied to derivatives of this compound. nih.gov
Future synthetic endeavors could employ established and innovative methodologies. The Suzuki-Miyaura coupling reaction, for example, has been successfully used in a three-step process to link 1-methyl-1H-indazole with isonicotinamide. researchgate.net Fragment-based approaches and the optimization of lead compounds through systematic substitution at various positions of the indazole ring will be crucial for developing next-generation therapeutic agents. nih.gov
| Synthetic Approach | Key Reaction/Strategy | Objective | Reference Example |
|---|---|---|---|
| Structural Modification | Introduction of fluorine substituents | Improve cellular activity | Optimization of FGFR inhibitors. nih.gov |
| Metabolic Stabilization | Strategic incorporation of deuterium | Enhance pharmacokinetic profile | Synthesis of a potent ALK5 receptor inhibitor. nih.gov |
| Core Assembly | Suzuki-Miyaura coupling reaction | Link indazole core with other fragments | Synthesis of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs. researchgate.net |
| Fragment-Based Design | Optimization of core structures with desirable fragments | Develop inhibitors with high potency | Discovery of Pim kinase inhibitors. nih.gov |
Exploration of New Biological Targets and Therapeutic Indications
The indazole scaffold is a versatile pharmacophore found in drugs with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-diabetic agents. mdpi.com Derivatives of this compound hold the promise of interacting with a multitude of biological targets, opening doors to new therapeutic indications.
Current research on indazole derivatives has identified several key targets. These include protein kinases such as pan-Pim kinases, Bcr-Abl, and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govnih.gov For instance, certain 1H-indazol-3-amine derivatives have shown potent inhibitory activity against Bcr-Abl, including the T315I mutant which is resistant to some therapies. nih.gov Other targets include hormone receptors like the estrogen receptor-α (ER-α), for which indazole derivatives have been identified as selective degraders, offering potential treatments for tamoxifen-resistant breast cancer. nih.gov
Future investigations should aim to broaden the scope of potential targets. The inhibition of protein kinase C-zeta (PKC-zeta) by indazole-based compounds suggests a potential role in treating immune and inflammatory diseases. nih.gov Furthermore, the interaction of indazole derivatives with enzymes like cyclooxygenase-2 (COX-2) points towards anti-inflammatory applications. evitachem.com The discovery of Fms-like tyrosine kinase 3 (FLT3) and its mutants as targets for indazole derivatives has provided a therapeutic avenue for acute myeloid leukaemia (AML). nih.gov Exploring the activity of this compound analogues against these and other novel targets could lead to breakthrough therapies for a range of diseases.
| Target Class | Specific Target | Potential Therapeutic Indication | Reference |
|---|---|---|---|
| Protein Kinases | Pim kinases, Bcr-Abl, FGFR, FLT3, PKC-zeta | Cancer (Leukemia, Breast Cancer), Immune/Inflammatory Diseases | nih.govnih.govnih.govnih.gov |
| Hormone Receptors | Estrogen Receptor-α (ER-α) | Breast Cancer | nih.gov |
| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | evitachem.com |
| Receptors | 5-HT3, Dopamine (B1211576) D2 | Nausea/Emesis, Gastrointestinal Disorders | austinpublishinggroup.com |
Integration of Advanced Computational Modeling for Rational Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the identification and optimization of lead compounds. nih.govmdpi.com For this compound and its future analogues, the integration of advanced computational modeling will be crucial for a more targeted and efficient drug design process.
Structure-based computer-aided drug design (SB-CADD) relies on the 3D structure of the biological target to predict how a ligand will bind. nih.gov Techniques like molecular docking can be used to screen virtual libraries of indazole derivatives and predict their binding affinity and orientation within the active site of a target protein. nih.govrsc.org For example, docking studies have been used to understand how 1H-indazol-3-amine derivatives bind to the Bcr-Abl kinase, providing insights for further optimization. nih.gov
Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are valuable when the 3D structure of the target is unknown. nih.govmdpi.com These methods use information from a set of known active ligands to build a model of the essential structural features required for biological activity. mdpi.com Furthermore, the application of machine learning and deep learning algorithms is a rapidly advancing area in computational drug design, offering powerful tools for predicting bioactivity and optimizing drug properties. mdpi.comnih.gov These computational approaches can guide the synthesis of novel analogues of this compound with improved potency and selectivity, while also predicting potential toxicity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netmdpi.com
Mechanistic Studies on the Interaction with Specific Cellular Pathways
Understanding the precise molecular mechanisms by which this compound analogues exert their biological effects is fundamental to their development as therapeutic agents. Future research must delve into their interactions with specific cellular pathways to elucidate their mode of action and identify potential biomarkers for patient stratification.
Indazole derivatives have been shown to modulate key signaling pathways involved in cell growth, apoptosis, and inflammation. evitachem.com For instance, some indazole compounds influence cell signaling through the modulation of pathways involving p53/MDM2 interactions. evitachem.com The development of hybrid compounds has also emerged as a promising strategy; for example, acetylated hybrids of 5-aminosalicylic acid and 4-thiazolinone have been shown to induce DNA damage and cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov
Mechanistic studies should employ a range of in vitro and in vivo models to investigate the effects of novel analogues on cellular processes. Techniques such as cell cycle analysis, apoptosis assays, and Western blotting can be used to determine the impact on specific proteins and pathways. nih.gov Transcriptomic and metabolomic analyses can provide a broader view of the cellular response to these compounds. nih.gov Elucidating these mechanisms will not only validate the intended biological targets but may also uncover novel off-target effects and polypharmacological profiles, which could be harnessed for therapeutic benefit. For example, understanding how an indazole-based PKC-zeta inhibitor interacts with the immune signaling cascade could lead to more effective treatments for inflammatory diseases. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(5-Methyl-1H-indazol-3-yl)ethanamine?
- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with substituted ketones or aldehydes. For indazole cores, a common approach is the [3+2] cycloaddition of nitrile imines with alkynes, followed by functionalization of the ethanamine side chain. Post-synthesis, purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) and characterization using LC-MS are critical. Structural analogs like 5-Chloro-2-methyltryptamine ( ) often employ reductive amination for amine group introduction .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- NMR Spectroscopy : Use 1H and 13C NMR to identify aromatic protons (δ 7.0–8.5 ppm for indazole) and the ethanamine side chain (δ 2.6–3.2 ppm for CH2NH2). DEPT-135 experiments differentiate CH2 and CH3 groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C10H12N4 for the target compound).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software ( ) resolves bond angles and spatial arrangements .
Q. What are the standard protocols for assessing basic physicochemical properties of this compound?
- Methodology :
- Boiling Point/Density : Predicted via software like ACD/Labs or ChemDraw, but empirical validation using differential scanning calorimetry (DSC) is essential. Analogous compounds (e.g., 5-Chloro-2-methyltryptamine) report predicted boiling points (385°C) and densities (1.25 g/cm³) ( ), but experimental validation is critical .
- pKa : Determine using potentiometric titration or computational tools (e.g., MarvinSketch).
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for NMDA receptor modulation?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]MK-801) to measure competitive displacement in vitro.
- Electrophysiology : Patch-clamp studies on HEK293 cells expressing NMDA receptors quantify voltage-dependent inhibition (see for related NMDA activity) .
- Computational Docking : Tools like AutoDock Vina predict binding modes to the receptor’s glycine or glutamate sites.
Q. What advanced spectroscopic techniques resolve contradictions in reported spectral data for indazole derivatives?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations. For example, HMBC can confirm the methyl group’s position on the indazole ring.
- Dynamic Light Scattering (DLS) : Assesses aggregation states that may cause spectral variability.
- Cross-Validation : Compare data with structurally characterized analogs (e.g., 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine in ) .
Q. How can computational modeling optimize the synthesis pathway for this compound?
- Methodology :
- DFT Calculations : Predict reaction energetics for cyclization steps using Gaussian or ORCA.
- Retrosynthetic Analysis : Tools like Synthia propose feasible routes based on available precursors.
- Machine Learning : Platforms like IBM RXN forecast reaction yields using historical data from similar indazole syntheses (e.g., triazole derivatives in ) .
Q. What strategies address discrepancies in reported biological activity data?
- Methodology :
- Dose-Response Replication : Conduct independent assays across multiple labs to verify IC50 values.
- Orthogonal Assays : Pair receptor binding with functional assays (e.g., calcium imaging) to confirm NMDA inhibition.
- Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., solvent effects, cell line variability) .
Key Notes
- Avoid Unreliable Sources : Data from commercial platforms (e.g., BOC Sciences in ) are excluded per guidelines.
- Safety Protocols : Follow GHS guidelines ( ) for handling amines, including PPE and fume hood use .
- Software Tools : SHELX ( ) for crystallography and AutoDock for docking are industry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
